5-Fluoro-2-phenylquinazoline
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Overview
Description
5-Fluoro-2-phenylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-phenylquinazoline typically involves the Chan–Evans–Lam coupling reaction. This method uses 3-fluoro-2-formylphenylboronic acid and benzamidine hydrochloride as starting materials. The reaction is catalyzed by copper(I) iodide (CuI) and is carried out in the presence of a base such as potassium carbonate (K2CO3) in an alcoholic solvent. The product is then purified using silica gel flash column chromatography .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and reduce costs, such as using more efficient catalysts and solvents compatible with large-scale production .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-phenylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinazolines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-phenylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biological probes and studying enzyme interactions.
Industry: The compound is explored for its use in developing new materials with unique properties
Mechanism of Action
The mechanism of action of 5-Fluoro-2-phenylquinazoline involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can block their activity, leading to the inhibition of cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
2-Phenylquinazoline: Lacks the fluorine atom, which may result in different biological activities.
5-Chloro-2-phenylquinazoline: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological properties.
2-Phenylquinazolin-4-one: Contains a carbonyl group at the 4-position, leading to different chemical behavior and applications
Uniqueness: The presence of the fluorine atom in 5-Fluoro-2-phenylquinazoline enhances its lipophilicity and metabolic stability, making it more effective in biological systems. This unique feature distinguishes it from other quinazoline derivatives and contributes to its potential as a therapeutic agent .
Properties
Molecular Formula |
C14H9FN2 |
---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
5-fluoro-2-phenylquinazoline |
InChI |
InChI=1S/C14H9FN2/c15-12-7-4-8-13-11(12)9-16-14(17-13)10-5-2-1-3-6-10/h1-9H |
InChI Key |
QIOLAMPUKVDHRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=N2)C=CC=C3F |
Origin of Product |
United States |
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